1-Azaspiro[4.4]nonan-2-one 1-Azaspiro[4.4]nonan-2-one
Brand Name: Vulcanchem
CAS No.: 63941-21-9
VCID: VC8168948
InChI: InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10)
SMILES: C1CCC2(C1)CCC(=O)N2
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

1-Azaspiro[4.4]nonan-2-one

CAS No.: 63941-21-9

Cat. No.: VC8168948

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

1-Azaspiro[4.4]nonan-2-one - 63941-21-9

Specification

CAS No. 63941-21-9
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name 1-azaspiro[4.4]nonan-2-one
Standard InChI InChI=1S/C8H13NO/c10-7-3-6-8(9-7)4-1-2-5-8/h1-6H2,(H,9,10)
Standard InChI Key TXZSPXXAYFKIJG-UHFFFAOYSA-N
SMILES C1CCC2(C1)CCC(=O)N2
Canonical SMILES C1CCC2(C1)CCC(=O)N2

Introduction

Structural Characteristics of 1-Azaspiro[4.4]nonan-2-one

The molecular architecture of 1-azaspiro[4.4]nonan-2-one consists of a pyrrolidine ring fused to a cyclopentane moiety via a spirocyclic carbon center (Figure 1). The nitrogen atom at position 1 and the ketone group at position 2 contribute to its polar character, enabling interactions with biological targets. Nuclear magnetic resonance (NMR) studies reveal distinct diastereotopic proton environments, particularly for the benzyloxy groups, which appear as two doublets separated by ~0.06–0.38 ppm depending on the cis or trans configuration . X-ray crystallography further confirms the spirocyclic geometry, with bond angles and lengths consistent with strain-minimized conformations.

Synthetic Methodologies

Domino Radical Bicyclization

A landmark synthesis of 1-azaspiro[4.4]nonane derivatives involves domino radical bicyclization of functionalized oxime ethers (Table 1). Guerrero-Caicedo et al. reported that treatment of precursors such as 18a–h with tris(trimethylsilyl)silane (TTMSS) and azobisisobutyronitrile (AIBN) generates aryl radicals, which undergo 5-exo-trig cyclization to form alkoxyaminyl radicals. Subsequent intramolecular capture by an alkenyl moiety yields the spirocyclic core in 11–67% yields .

Table 1. Synthesis of 1-Azaspiro[4.4]nonan-2-one Derivatives via Radical Bicyclization

PrecursorR GroupYield (%)trans:cis Ratio
18aPh673:1
18b4-MeC₆H₄582.5:1
18c4-OMeC₆H₄493:1
18d4-ClC₆H₄112:1

The reaction’s diastereoselectivity favors the trans configuration, attributed to steric hindrance during radical recombination. For instance, irradiation experiments in NOESY-1D spectra demonstrated spatial coupling between Hβ protons and benzyloxy groups in trans-19d, confirming its dominance .

Alternative Approaches

Biological Activity and Mechanisms

Anticancer Properties

1-Azaspiro[4.4]nonan-2-one derivatives exhibit notable antiproliferative effects against cancer cell lines. Homoharringtonine, a cephalotaxine ester, inhibits protein synthesis by binding to the ribosomal A-site, thereby inducing apoptosis in leukemia cells . Structure-activity relationship (SAR) studies indicate that electron-withdrawing substituents (e.g., 4-ClC₆H₄) enhance potency but reduce synthetic yields due to decomposition during purification .

Antiviral and Neurological Applications

Preliminary data suggest activity against hepatitis C virus (HCV) via NS5B polymerase inhibition . Additionally, agonism at nicotinic acetylcholine receptors (nAChRs) implicates these compounds in treating neurodegenerative disorders, though in vivo validation remains pending.

Comparative Analysis with Related Spirocycles

3-Thia-1-azaspiro[4.4]nonan-2-one, a sulfur analog, shares the spirocyclic framework but replaces the nitrogen with sulfur. This substitution alters electronic properties and bioavailability, as evidenced by its distinct NMR shifts (e.g., C7H11NOS vs. C9H13NO for the parent compound). While both compounds show promise in medicinal chemistry, the nitrogen-containing variant exhibits broader therapeutic relevance due to enhanced target affinity.

Challenges and Future Directions

Current synthetic routes face limitations in scalability and diastereocontrol. Future efforts could explore asymmetric catalysis or photoredox methods to improve efficiency. Biologically, advancing in vivo studies and derivatization to enhance pharmacokinetics are critical for clinical translation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator